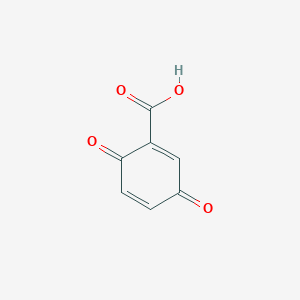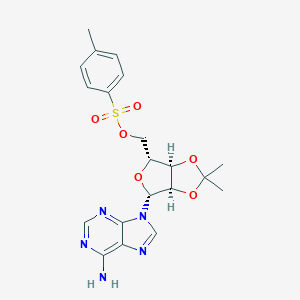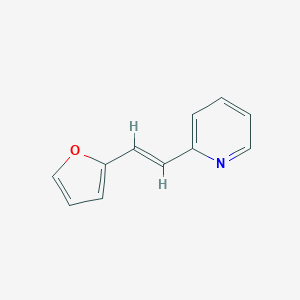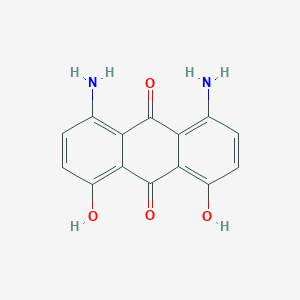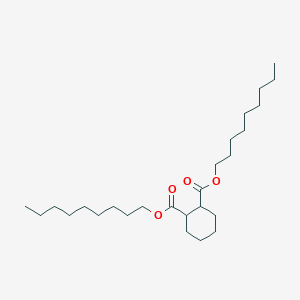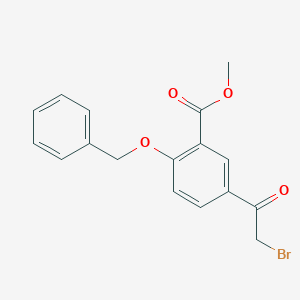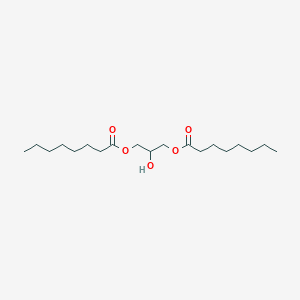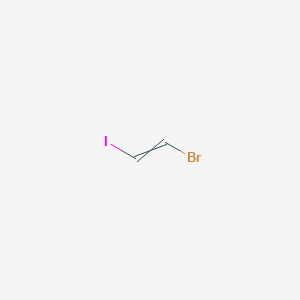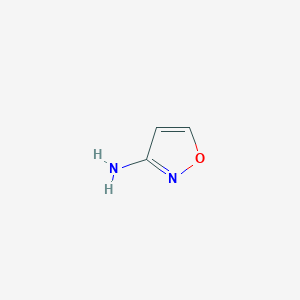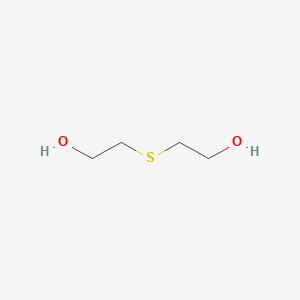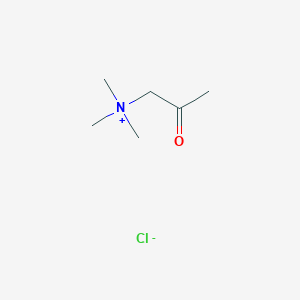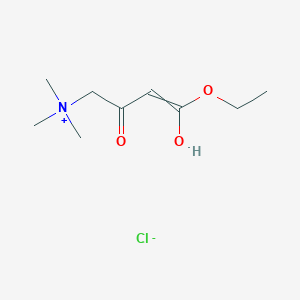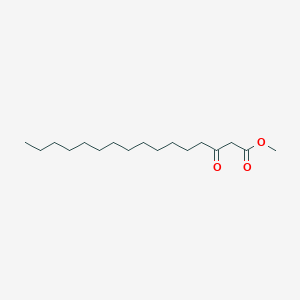
Methyl 3-oxohexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxohexadecanoate, also known as MHO, is a chemical compound that belongs to the class of fatty acid esters. It is a colorless liquid that is synthesized from the reaction of 3-hydroxyhexadecanoic acid with methanol. MHO has been the subject of scientific research due to its potential applications in the fields of biochemistry and physiology.
Mechanism Of Action
The mechanism of action of Methyl 3-oxohexadecanoate is not well understood. However, it is believed that Methyl 3-oxohexadecanoate exerts its effects by modulating the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme that is involved in fatty acid synthesis. Methyl 3-oxohexadecanoate has also been found to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.
Biochemical And Physiological Effects
Methyl 3-oxohexadecanoate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of triglycerides and cholesterol in the blood. Methyl 3-oxohexadecanoate has also been found to increase the levels of high-density lipoprotein (HDL), also known as "good" cholesterol. In addition, Methyl 3-oxohexadecanoate has been shown to improve insulin sensitivity and glucose tolerance.
Advantages And Limitations For Lab Experiments
Methyl 3-oxohexadecanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Methyl 3-oxohexadecanoate is also relatively inexpensive compared to other compounds used in biochemistry and physiology. However, Methyl 3-oxohexadecanoate has some limitations for lab experiments. It has a relatively short half-life, which means that it may degrade quickly in certain experimental conditions. In addition, Methyl 3-oxohexadecanoate has a relatively low solubility in water, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for the scientific research of Methyl 3-oxohexadecanoate. One potential application of Methyl 3-oxohexadecanoate is in the development of new antimicrobial agents. Methyl 3-oxohexadecanoate has been shown to have potent antimicrobial activity against certain bacteria and fungi, and further research may lead to the development of new drugs based on Methyl 3-oxohexadecanoate. Another potential application of Methyl 3-oxohexadecanoate is in the treatment of metabolic disorders such as obesity and type 2 diabetes. Methyl 3-oxohexadecanoate has been found to have beneficial effects on lipid metabolism and glucose homeostasis, and further research may lead to the development of new therapies for these conditions. Finally, further research may be conducted to elucidate the mechanism of action of Methyl 3-oxohexadecanoate and to identify new targets for its activity.
Synthesis Methods
Methyl 3-oxohexadecanoate is synthesized from the reaction of 3-hydroxyhexadecanoic acid with methanol. The reaction is catalyzed by sulfuric acid and the product is purified through distillation. The yield of the reaction is approximately 70%.
Scientific Research Applications
Methyl 3-oxohexadecanoate has been the subject of scientific research due to its potential applications in the fields of biochemistry and physiology. It has been found to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. Methyl 3-oxohexadecanoate has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, Methyl 3-oxohexadecanoate has been found to have antioxidant properties and can scavenge free radicals.
properties
CAS RN |
14427-53-3 |
|---|---|
Product Name |
Methyl 3-oxohexadecanoate |
Molecular Formula |
C17H32O3 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
methyl 3-oxohexadecanoate |
InChI |
InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h3-15H2,1-2H3 |
InChI Key |
OEEDRMFBAHHVQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)OC |
Other CAS RN |
14427-53-3 |
synonyms |
3-Oxo-hexadecanoic Acid Methyl Ester; NSC 157678 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



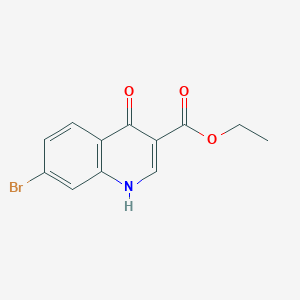
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
